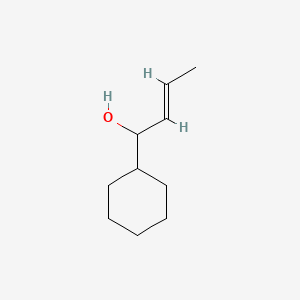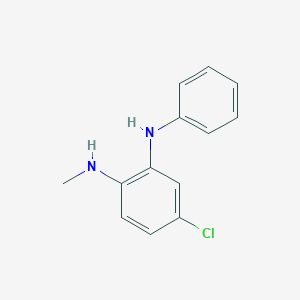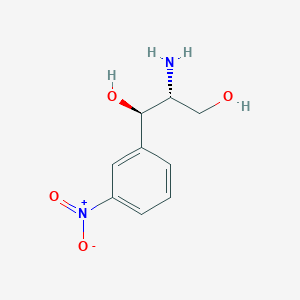
TCV 295
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCV 295 is a chemical compound known for its potential applications in various scientific fields. It is a small molecule drug that acts as a potassium channel agonist, primarily targeting cardiovascular diseases. The compound has shown promising antihypertensive and cardiovascular effects in preclinical studies.
Vorbereitungsmethoden
The synthesis of TCV 295 involves the reaction of triphenylamine with tetracyanoethylene in a solvent such as dimethylformamide. The reaction is typically carried out at room temperature for a couple of hours, followed by workup procedures involving either acid addition or solvent extraction to isolate the product
Analyse Chemischer Reaktionen
TCV 295 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
TCV 295 has a wide range of scientific research applications:
Chemistry: It is used in the study of organic materials, particularly in the design of donor-acceptor molecular architectures.
Biology: The compound is investigated for its effects on biological systems, especially its role in modulating potassium channels.
Medicine: this compound shows potential as an antihypertensive agent, with studies indicating its ability to reduce blood pressure and improve cardiovascular health.
Wirkmechanismus
TCV 295 exerts its effects by acting as a potassium channel agonist. It opens potassium channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle. This results in vasodilation and a reduction in blood pressure. The compound primarily targets potassium channels in cardiovascular tissues, influencing pathways involved in blood pressure regulation and vascular resistance .
Vergleich Mit ähnlichen Verbindungen
TCV 295 is similar to other potassium channel agonists, such as levcromakalim and nisoldipine. it has a unique profile characterized by a slower onset of action and longer-lasting antihypertensive effects. Unlike some other potassium channel agonists, this compound induces less reflex tachycardia, making it a potentially safer option for long-term use .
Similar compounds include:
Levcromakalim: Another potassium channel opener with a faster onset of action but shorter duration.
Nisoldipine: A calcium channel blocker with antihypertensive properties but different mechanisms of action.
This compound’s distinct pharmacological profile and prolonged effects make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
142304-17-4 |
|---|---|
Molekularformel |
C₁₅H₁₂BrClN₂O₂ |
Molekulargewicht |
367.62 |
Synonyme |
2-(6-Bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-Oxide; 6-Bromo-7-chloro-2,2-dimethyl-4-(2-pyridinyl)-2H-1,3-Benzoxazine N-Oxide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B1144608.png)




